2,7-Di-tert-butylfluorene

Descripción general

Descripción

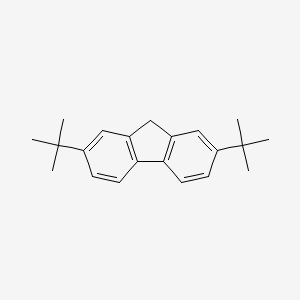

2,7-Di-tert-butylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which has been modified by the addition of tert-butyl groups at the 2 and 7 positions of the fluorene structure. This modification is expected to influence the compound's physical, chemical, and electronic properties, making it of interest in various fields such as organic electronics and materials science.

Synthesis Analysis

The synthesis of 2,7-di-tert-butylfluorene derivatives can be achieved through various methods. For instance, 9,9-dialkyl-2,7-dibromofluorene, a related compound, is synthesized starting with fluorene and bromine, followed by alkylation with halogenated bromide in the presence of potassium tert-butanolate as a catalyst, yielding 56.0%-62.4% of the target compound . Another related compound, 2,2'-diamino-7-tert-butyl-9,9'-spirobifluorene, is synthesized from 4,4'-di-tert-butylbiphenyl, with a key step involving the introduction of a nitro group into the spirobifluorene structure .

Molecular Structure Analysis

The molecular structure of compounds related to 2,7-di-tert-butylfluorene has been determined using various techniques such as X-ray crystallography. For example, the structure of di-tert-butylphosphinic acid reveals a dimeric structure with a centrosymmetric configuration and strong hydrogen bonds . In the case of ter(9,9-diarylfluorene)s, the X-ray structure analysis shows that the conjugated chromophore adopts a helical conformation, which effectively releases steric interactions and prevents inter-chromophore interactions .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted compounds can be quite diverse. For instance, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound with tert-butyl groups, exhibits high stability and diverse fluorination capabilities, including the conversion of various functional groups to fluorinated analogs with high yields and stereoselectivity . Similarly, lithio-di-tert-butylfluorosilyl-tert-butylphosphane undergoes reactions with halogenosilanes and -borane to yield a range of fluorosilylphosphanes .

Physical and Chemical Properties Analysis

The thermodynamic properties of 2,7-di-tert-butylfluorene have been studied experimentally and computationally. The standard molar enthalpy of formation, enthalpies and temperatures of transition, and vapor pressures have been determined. The thermodynamic stability in the crystalline and gaseous phases has been evaluated, and the Gibbs energies of formation have been compared with those of fluorene . The introduction of tert-butyl groups is likely to affect the compound's solubility, melting point, and other physical properties due to increased steric bulk.

Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

- Summary of the Application : 2,7-Di-tert-butylfluorene is used as an intermediate in the production of OLEDs . OLEDs are a type of light-emitting diode that uses organic compounds to emit light when an electric current is applied. They are used in various applications, including display screens for televisions, computers, and mobile devices.

Preparation of 2,7-di-tert-butyl-9-fluorenylmethanol

- Summary of the Application : 2,7-Di-tert-butylfluorene is used as a precursor in the synthesis of 2,7-di-tert-butyl-9-fluorenylmethanol .

- Results or Outcomes : The outcome of this reaction is the formation of 2,7-di-tert-butyl-9-fluorenylmethanol .

Preparation of 2,7-di-tert-butyl-9-[(p-chlorophenyl)amino]methylene]-fluorene

- Summary of the Application : 2,7-Di-tert-butylfluorene is used as a precursor in the synthesis of 2,7-di-tert-butyl-9-[(p-chlorophenyl)amino]methylene]-fluorene .

- Results or Outcomes : The outcome of this reaction is the formation of 2,7-di-tert-butyl-9-[(p-chlorophenyl)amino]methylene]-fluorene .

Preparation of Dihydrocyclohepta[def]fluorene

- Summary of the Application : 2,7-Di-tert-butylfluorene is used as a precursor in the synthesis of dihydrocyclohepta[def]fluorene .

- Results or Outcomes : The outcome of this reaction is the formation of dihydrocyclohepta[def]fluorene .

Preparation of New Group 4 Metal Complexes Containing Aminofluorenyl Ligands

Safety And Hazards

2,7-Di-tert-butylfluorene should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

Propiedades

IUPAC Name |

2,7-ditert-butyl-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18/h7-10,12-13H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZYPLLGAQIQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399195 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Di-tert-butylfluorene | |

CAS RN |

58775-05-6 | |

| Record name | 2,7-Di-tert-butylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)